N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine
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Overview
Description
N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine is a complex organic compound that belongs to the class of thienopyrimidines.
Mechanism of Action
Mode of Action
It is known that thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have diverse biological activities . The specific interactions of N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine with its targets, and the resulting changes, are areas for future research.
Biochemical Pathways
Thieno[3,2-d]pyrimidines have been associated with various pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidines, the class of compounds to which it belongs, are known to interact with various enzymes and proteins
Cellular Effects
Related thieno[3,2-d]pyrimidines have been reported to inhibit Mycobacterium tuberculosis bd oxidase , suggesting potential antimicrobial activity
Molecular Mechanism
It is known that thieno[3,2-d]pyrimidines can inhibit certain enzymes
Preparation Methods
The synthesis of N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine involves multiple steps. One common method includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or triethyl orthoformate . The reaction conditions typically involve heating the reactants in solvents such as xylene or toluene, often in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions for these reactions include solvents like ethanol or ethylene glycol and catalysts such as potassium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Comparison with Similar Compounds
N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine can be compared with other thienopyrimidine derivatives. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in their functional groups and substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N,N-dimethyl-4-thieno[3,2-d]pyrimidin-4-yloxycyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-17(2)10-3-5-11(6-4-10)18-14-13-12(7-8-19-13)15-9-16-14/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVWQTKQKSDXHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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